2-Phenyloxolane-2-carbaldehyde
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Overview
Description
2-Phenyloxolane-2-carbaldehyde is an organic compound that belongs to the class of aldehydes It features a five-membered oxolane ring with a phenyl group and an aldehyde functional group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxolane-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetaldehyde with ethylene oxide in the presence of a catalyst can yield this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with ethylene oxide followed by oxidation to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed:
Oxidation: 2-Phenyloxolane-2-carboxylic acid
Reduction: 2-Phenyloxolane-2-methanol
Substitution: Various substituted phenyl derivatives depending on the substituent introduced
Scientific Research Applications
2-Phenyloxolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 2-Phenyloxolane-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The phenyl group can participate in aromatic substitution reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Benzaldehyde: Similar to 2-Phenyloxolane-2-carbaldehyde, benzaldehyde contains a phenyl group and an aldehyde functional group. it lacks the oxolane ring.
Thiophene-2-carbaldehyde: This compound features a thiophene ring with an aldehyde group, differing from the oxolane ring in this compound.
Furfural: Contains a furan ring with an aldehyde group, similar in structure but with different heterocyclic ring systems.
Uniqueness: this compound is unique due to the presence of both the oxolane ring and the phenyl group, which impart distinct chemical properties and reactivity compared to other aldehydes. This combination of structural features makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-phenyloxolane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLHWKCBICWDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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